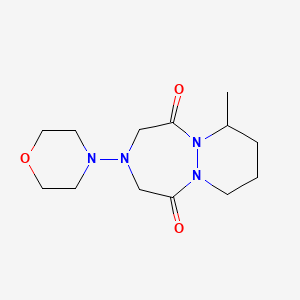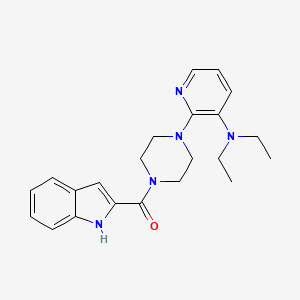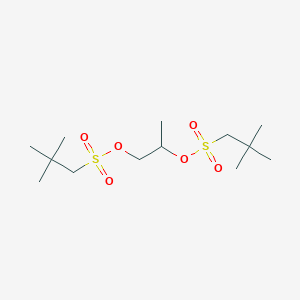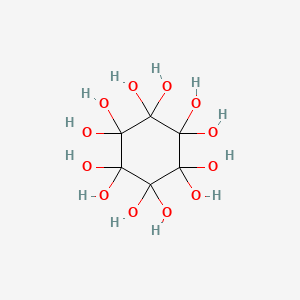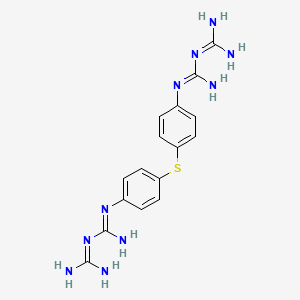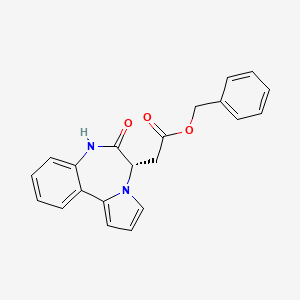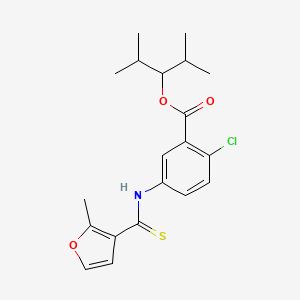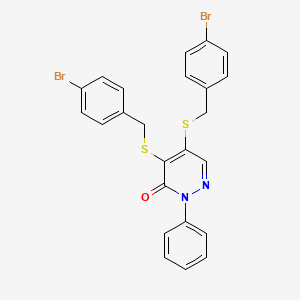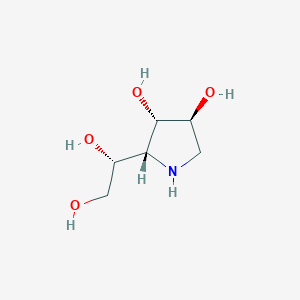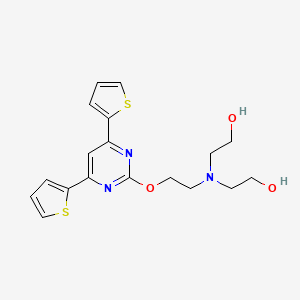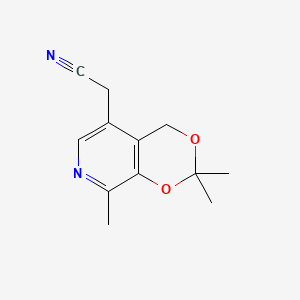
N,N,N,N',N',N',4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide is a complex organic compound with a unique structure that includes multiple methyl groups, oxygen atoms, and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide typically involves multiple steps, including the introduction of methyl groups and the formation of silicon-oxygen bonds. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce compounds with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.
Aplicaciones Científicas De Investigación
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide include:
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
Uniqueness
What sets N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide apart from similar compounds is its unique combination of methyl groups, oxygen atoms, and silicon atoms. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
83454-20-0 |
|---|---|
Fórmula molecular |
C16H42I2N2O2Si2 |
Peso molecular |
604.50 g/mol |
Nombre IUPAC |
2-[2-[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]ethyl-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C16H42N2O2Si2.2HI/c1-17(2,3)11-13-19-21(7,8)15-16-22(9,10)20-14-12-18(4,5)6;;/h11-16H2,1-10H3;2*1H/q+2;;/p-2 |
Clave InChI |
LGXNGLLWAPIMFE-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCO[Si](C)(C)CC[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


